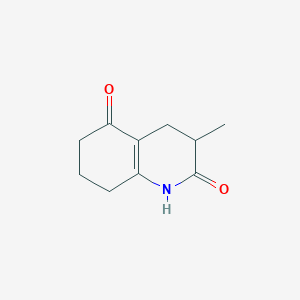
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (commonly referred to as MQT) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of MQT, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.216 g/mol
- CAS Number : 62230-64-2
Anticancer Properties
Research indicates that MQT exhibits significant anticancer activity. In a study assessing various heterocyclic compounds, MQT was found to correlate strongly with known anticancer agents through the NCI COMPARE analysis. The correlation coefficients (PCC) were notably high, suggesting similar mechanisms of action to established anticancer drugs .
Table 1: Correlation of MQT with Other Anticancer Agents
| Compound | PCC Value | Mechanism of Action |
|---|---|---|
| DPIQ | 0.87 | Inhibition of thioredoxin reductase |
| Pleurotin | 0.80 | HIF-1α inhibition |
| Benzo[1,2,4]triazinone | 0.77 | Prodrug activation |
The biological activity of MQT is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:
- Thioredoxin Reductase (TrxR) : MQT acts as a reversible inhibitor of TrxR, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .
- NAD(P)H Quinone Oxidoreductase 1 (NQO1) : The compound has been linked to modulation of NQO1 activity, which is crucial in drug metabolism and detoxification processes .
Neuroprotective Effects
Beyond its anticancer properties, MQT has shown potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress-related neurodegeneration by modulating antioxidant pathways .
Study 1: Anticancer Efficacy in Cell Lines
A recent study evaluated the effects of MQT on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation across multiple types, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of MQT resulted in significant improvements in behavioral tests and reduced markers of oxidative damage in brain tissues. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases .
属性
IUPAC Name |
3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLEBLKNYPOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCCC2=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














